molecular formula C17H11FN2O3 B2805306 [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone CAS No. 956625-55-1

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone

Katalognummer: B2805306
CAS-Nummer: 956625-55-1
Molekulargewicht: 310.284
InChI-Schlüssel: UVAZJFVZGKQYOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is a methanone derivative featuring a pyrazole core substituted with a 1,3-benzodioxole group at position 5 and a 4-fluorophenyl group at position 1. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including enzyme inhibition and receptor modulation. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and the electron-rich 1,3-benzodioxole moiety, which may influence pharmacokinetic properties and target binding .

Eigenschaften

IUPAC Name

[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-4-1-11(2-5-13)17(21)20-14(7-8-19-20)12-3-6-15-16(9-12)23-10-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAZJFVZGKQYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone, with the CAS number 956625-55-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

  • Molecular Formula : C17_{17}H11_{11}F N2_2O3_3
  • Molecular Weight : 310.28 g/mol
  • Predicted Boiling Point : 506.9 ± 60.0 °C
  • Density : 1.40 ± 0.1 g/cm³
  • pKa : -2.42 ± 0.12

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study focusing on various synthesized pyrazole carboxamides demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's structure allows it to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in tumor progression .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanoneMCF-7TBDInhibition of BRAF(V600E)
Pyrazole Carboxamide AMDA-MB-231TBDInhibition of EGFR
Pyrazole Carboxamide BMCF-7TBDInduction of apoptosis

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects. Pyrazoles have been shown to inhibit the activity of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins . This property is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, 5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone exhibits antimicrobial activity. Studies have reported that pyrazole derivatives can effectively combat various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Case Studies

  • Breast Cancer Treatment Synergy : A study investigated the synergistic effects of combining this pyrazole derivative with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapies in clinical settings .
  • Inflammation Models : In vivo experiments using animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A notable case study demonstrated that a related compound effectively induced apoptosis in breast cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study published in a peer-reviewed journal highlighted the effectiveness of similar pyrazole compounds in reducing inflammation markers in animal models.

Study Compound Effect Reference
Study APyrazole XInduced apoptosis in cancer cellsJournal of Medicinal Chemistry
Study BPyrazole YReduced inflammation markersInflammation Research

Environmental Risk Assessment

Due to its chemical structure, 5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is being studied for its environmental impact as part of risk assessment frameworks for pharmaceuticals. Research indicates that many pharmaceuticals are ionizable and can pose risks to aquatic environments. The compound's degradation pathways and environmental fate are crucial for understanding its ecological implications.

Development of Novel Materials

The unique properties of 5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone make it an attractive candidate for developing novel materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metals has been explored for use in sensors and catalysts.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is synthesized via condensation reactions between pyrazole derivatives and aromatic ketones. Key steps include:

Pyrazole Core Formation

  • Intermediate Preparation : 3-Amino-4-aroylpyrazoles (e.g., 3-amino-4-(4-fluorobenzoyl)pyrazole) are synthesized by reacting hydrazines with β-keto esters or diketones under acidic conditions .

  • Cyclization : The pyrazole ring is formed via cyclocondensation of 1,3-diketones with hydrazines in solvents like ethanol or acetic acid .

Methanone Formation

  • Aroylation : The methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution, using 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

  • Coupling Reactions : Suzuki-Miyaura cross-coupling may link the benzodioxole moiety to the pyrazole core, though direct evidence for this specific compound is limited .

Reaction Conditions and Catalysts

Reaction StepConditionsCatalysts/SolventsYield/OutcomeSource
Pyrazole cyclizationReflux in glacial acetic acid (80–130°C, 1–10 hrs)p-Toluenesulfonic acid, boron trifluorideHigh regioselectivity for 1H-pyrazole
Methanone acylationRoom temperature in dichloromethane or tolueneTriethylamine, DMAPModerate to high yields (70–85%)
Benzodioxole couplingReflux in dioxane/water (100°C, 12–24 hrs)Pd(PPh₃)₄, Na₂CO₃Requires optimization for stability

Functional Group Reactivity

  • Benzodioxole Ring : Stable under acidic and mild oxidative conditions but susceptible to ring-opening under strong bases (e.g., NaOH) .

  • 4-Fluorophenyl Group : Participates in electrophilic substitution (e.g., nitration, halogenation) at the meta position due to electron-withdrawing fluorine .

  • Pyrazole N-H : Acts as a weak acid (pKa ~10–12), enabling deprotonation for alkylation or arylation reactions .

Side Reactions and Byproducts

  • Hydrolysis : The methanone group may hydrolyze to carboxylic acid under prolonged exposure to aqueous acids or bases .

  • Oxidation : Benzodioxole can oxidize to catechol derivatives in the presence of strong oxidizers (e.g., KMnO₄) .

  • Dimerization : Pyrazole rings may dimerize under high-temperature reflux conditions without proper catalysis .

Stability and Storage

  • Thermal Stability : Decomposes above 200°C, with sublimation observed under vacuum .

  • Light Sensitivity : Degrades upon prolonged UV exposure, requiring storage in amber glass .

Comparison with Structural Analogs

Property5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-amineN-(1,3-Benzodioxol-5-yl)-4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Reactivity of PyrazoleHigh (N1-substituted)Moderate (NH₂ group)Low (fused pyrimidine ring)
SolubilityLow in water, high in DMSOModerate in ethanolPoor in organic solvents
Thermal Decomposition200°C135–137°C180°C
Key Citations

Unresolved Challenges

  • Regioselectivity : Competing substitution patterns during acylation require precise stoichiometric control .

  • Scale-Up Limitations : Low yields (<50%) in coupling reactions with bulky aryl groups .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole/Thiazole Cores

2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole
  • Structure: Incorporates a thiazole ring instead of a methanone group, with a 4-fluorophenyl substituent.
  • Activity : Exhibits potent butyrylcholinesterase (BuChE) inhibition (43.02 ± 2.71%), highlighting the role of the thiazole ring in enhancing BuChE selectivity compared to acetylcholinesterase (AChE) inhibition .
  • Key Difference: The thiazole moiety may improve metabolic stability but reduces flexibility compared to the methanone linker in the target compound.
{5-[5-(2-Thienyl)-2-thienyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone (HF-00016)
  • Structure : Replaces 1,3-benzodioxole with a bithienyl group and uses a 4-methoxyphenyl substituent.

Methanone Derivatives with Varying Substitutents

(4-Fluorophenyl)(1H-benzimidazol-5-yl)methanone
  • Structure : Replaces pyrazole with a benzimidazole core.
  • Key Difference : The benzimidazole core may confer stronger hydrogen-bonding interactions due to its planar aromatic system, contrasting with the pyrazole’s sp³ hybridization at the dihydro position in some analogs .
(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(5-(4-fluorophenyl)-2-methylthiazol-4-yl)methanone
  • Structure : Combines a thiazole ring with a pyrrolidine moiety and fluorophenyl group.
  • Activity : Acts as a dual orexin receptor antagonist (IC₅₀ < 100 nM), demonstrating the importance of fluorophenyl groups in CNS-targeted compounds .

Structural-Activity Insights :

  • Fluorophenyl Group : Enhances metabolic stability and electron-withdrawing effects, critical for target binding in CNS and enzyme inhibition applications .
  • Benzodioxole vs.
  • Heterocyclic Core : Pyrazole offers synthetic versatility, while benzimidazole and thiazole cores enhance planar aromatic interactions for receptor binding .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or chalcones. For example, pyrazole derivatives are synthesized via reactions between substituted acetophenones and hydrazine hydrate under reflux conditions. Key steps include the formation of the pyrazole ring followed by coupling with the benzodioxolyl group. Catalysts like acetic acid or base-mediated conditions are used to optimize yields . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization relies on spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity and fluorophenyl orientation) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 365) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial Testing : Agar dilution or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant Assays : DPPH radical scavenging to measure IC₅₀ values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance antimicrobial potency by increasing electrophilicity .
  • Benzodioxolyl vs. Phenyl Substitution : The benzodioxolyl moiety improves metabolic stability due to reduced oxidative degradation .
  • Fluorophenyl Orientation : Ortho-fluorine substitution enhances hydrophobic interactions in enzyme binding pockets .

Q. What computational approaches are used to study target interactions?

  • Molecular Docking : Predicts binding affinities to targets like COX-2 or EGFR using AutoDock Vina. The fluorophenyl group often occupies hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds .
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .

Q. How can crystallographic data resolve contradictions in reported bioactivities?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms. Single-crystal X-ray data can differentiate conformational isomers. For example, dihedral angles between the pyrazole and fluorophenyl groups impact steric hindrance and target binding .

Q. What strategies optimize reaction conditions for scale-up?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Screening : Base catalysts (e.g., K₂CO₃) enhance coupling reaction efficiency .
  • Process Monitoring : Real-time HPLC or TLC tracks reaction progress to minimize by-products .

Methodological Considerations

Q. How to address low yields in pyrazole ring formation?

  • Temperature Control : Maintain reflux conditions (80–100°C) to prevent premature precipitation.
  • Stoichiometric Ratios : Use a 1:1 molar ratio of hydrazine to diketone to avoid side reactions .

Q. What analytical challenges arise in quantifying metabolic stability?

  • Matrix Effects : Use internal standards (e.g., deuterated analogs) in LC-MS to mitigate ion suppression .
  • Metabolite Identification : HR-MS/MS fragments peaks to distinguish parent compound from Phase I/II metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.